

Application Notes and Protocols for Tetrahydrohomofolic Acid Enzymatic Assays

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Compound of Interest

Compound Name: *Tetrahydrohomofolic acid*

Cat. No.: *B1681283*

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Introduction

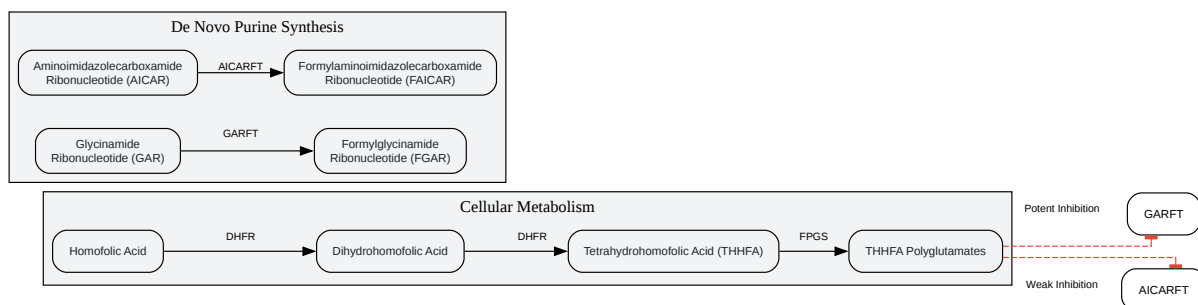
Tetrahydrohomofolic acid (THHFA) and its polyglutamated derivatives are potent modulators of one-carbon metabolism, a fundamental cellular process essential for the biosynthesis of purines, thymidylate, and certain amino acids. The cytotoxicity of homofolate analogues is primarily attributed to their intracellular conversion to THHFA and its subsequent polyglutamation, leading to the inhibition of key enzymes within the folate pathway. This document provides detailed application notes and protocols for the enzymatic assays of four key enzymes that interact with THHFA and its derivatives: Dihydrofolate Reductase (DHFR), Folylpolyglutamate Synthetase (FPGS), Glycinamide Ribonucleotide Formyltransferase (GARFT), and Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT).

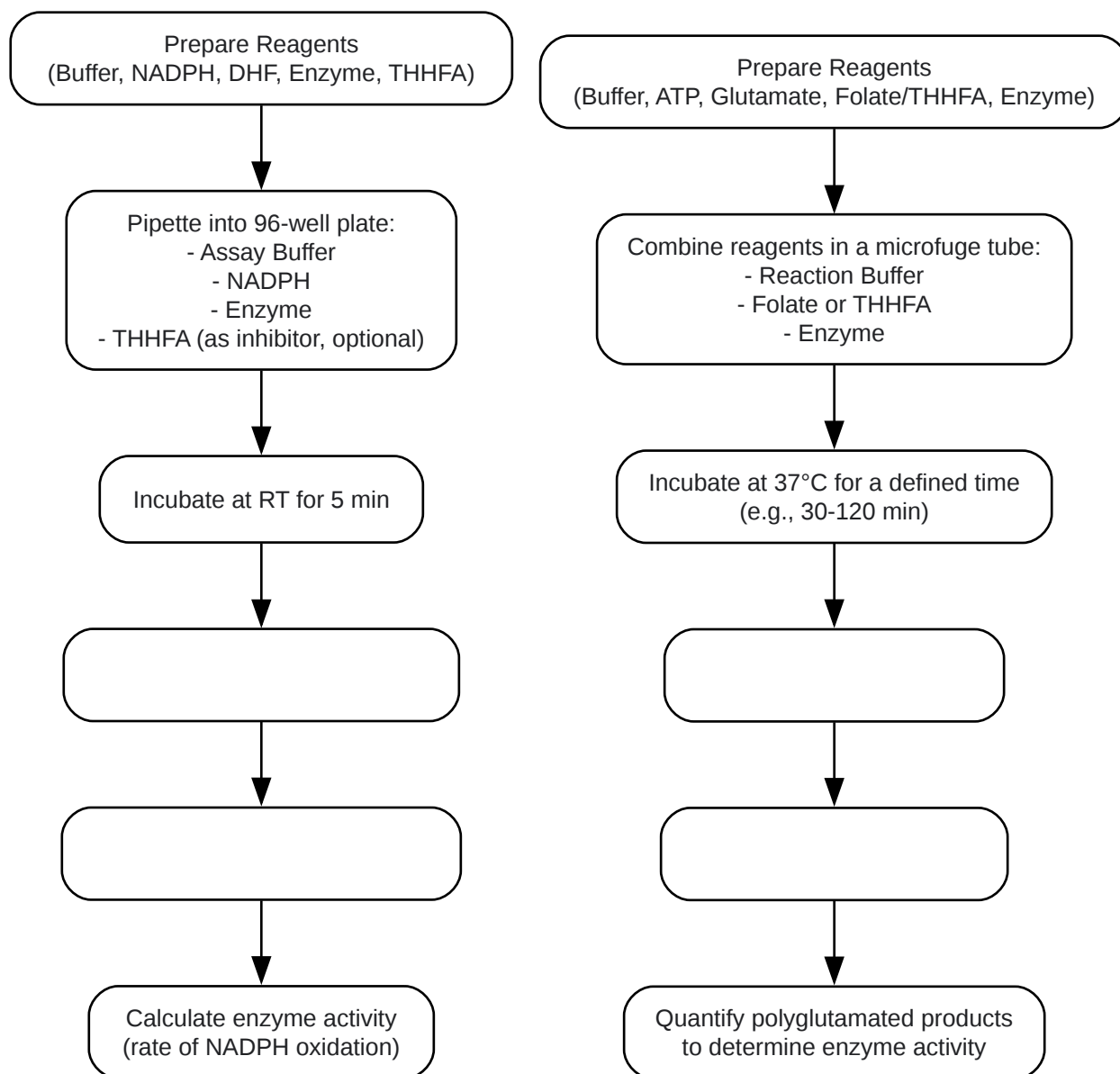
These protocols are designed to enable researchers to investigate the inhibitory effects of THHFA and its polyglutamates, screen for novel antifolate drugs, and elucidate the mechanisms of action of these compounds.

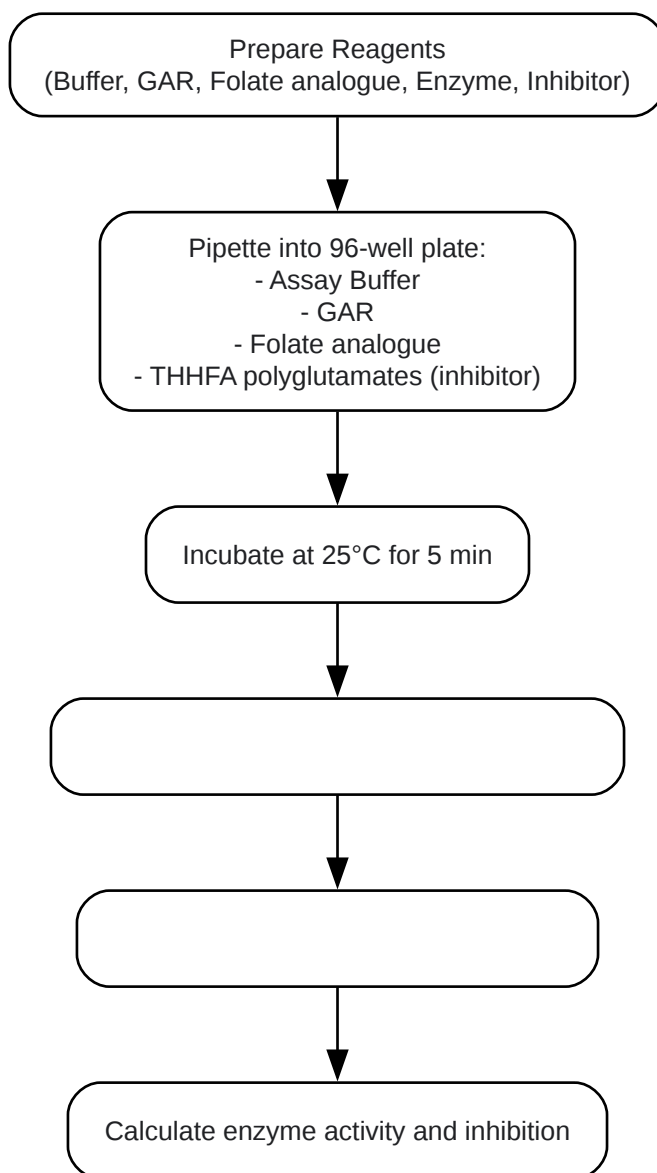
Metabolic Pathway of Homofolic Acid and Inhibition Sites of Tetrahydrohomofolic Acid Polyglutamates

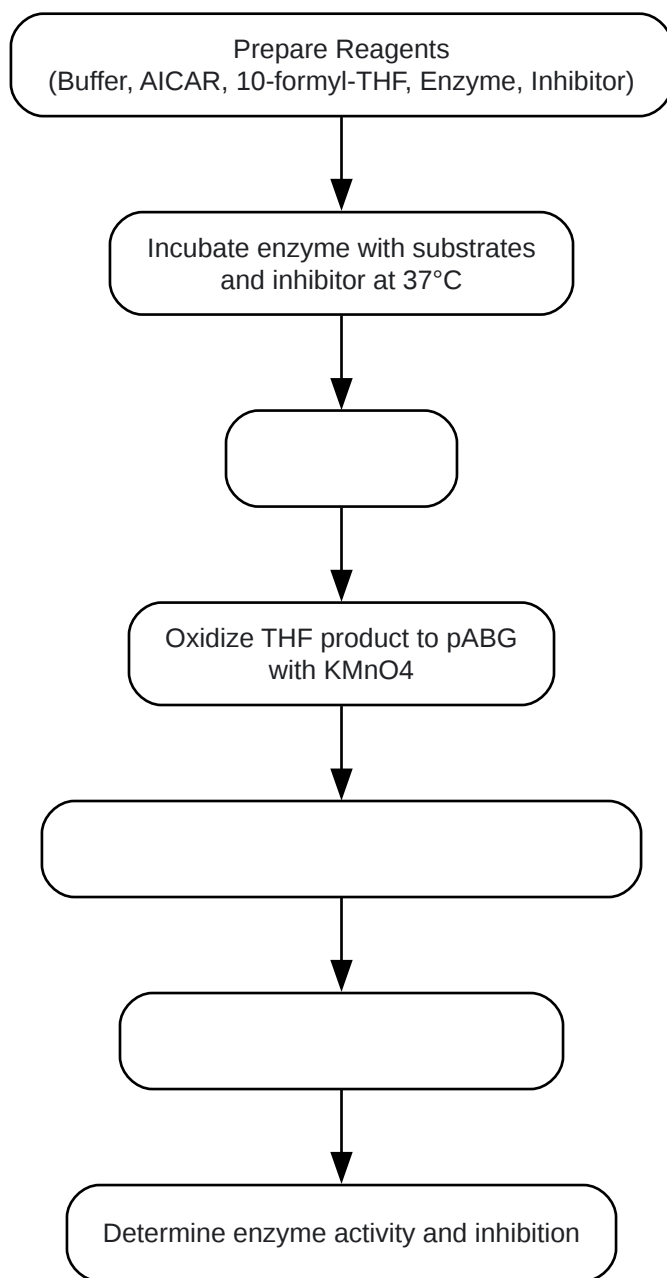
Homofolic acid is intracellularly reduced to dihydrohomofolic acid and then to **tetrahydrohomofolic acid** (THHFA) by the enzyme Dihydrofolate Reductase (DHFR).

Subsequently, Folylpolyglutamate Synthetase (FPGS) adds multiple glutamate residues to THHFA, forming THHFA polyglutamates. These polyglutamated forms are potent inhibitors of key enzymes in the de novo purine biosynthesis pathway, namely Glycinamide Ribonucleotide Formyltransferase (GARFT) and, to a lesser extent, Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT).









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